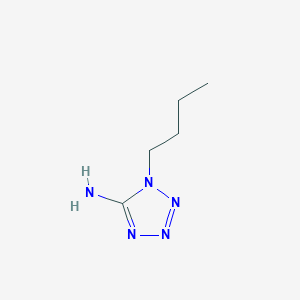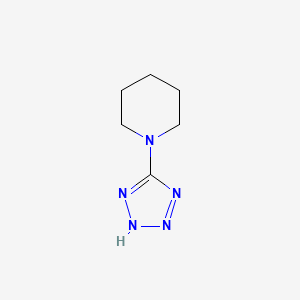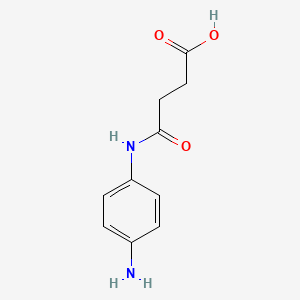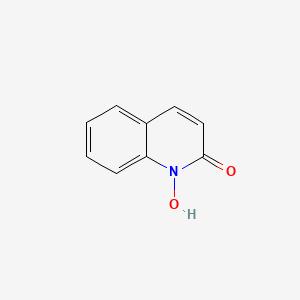
1-Hydroxy-2(1H)-quinolinone
Descripción general
Descripción
“1-Hydroxy-2(1H)-quinolinone” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that quinolinones are a class of compounds that have been studied for their potential applications in various fields2.
Synthesis Analysis
The synthesis of 1-Hydroxy-2(1H)-quinolinone is not explicitly mentioned in the available literature. However, there are methods for the synthesis of similar compounds. For instance, a photocatalytic approach has been used for the synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides3.
Molecular Structure Analysis
The molecular structure of 1-Hydroxy-2(1H)-quinolinone is not explicitly provided in the available literature. However, similar compounds such as 1-hydroxy-2(1H)-pyridinethione have been studied, and these compounds typically have a ring structure with various functional groups attached4.
Chemical Reactions Analysis
Specific chemical reactions involving 1-Hydroxy-2(1H)-quinolinone are not detailed in the available literature. However, related compounds have been studied. For example, 1H-1-hydroxy-quinazolin-4-ones have been synthesized from easily accessible nitro starting materials5.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Hydroxy-2(1H)-quinolinone are not explicitly mentioned in the available literature. However, similar compounds such as 1-Hydroxypyrimidin-2(1H)-one have been studied, and their properties include a density of 1.4±0.1 g/cm3 and a boiling point of 266.0±23.0 °C at 760 mmHg7.
Aplicaciones Científicas De Investigación
Anticancer and Antiviral Properties
1-Hydroxy-2(1H)-quinolinone derivatives have shown promise in anticancer and antiviral treatments. 2-Phenyl-3-hydroxy-4(1H)-quinolinones, aza-analogues of flavones, have been studied for their potential as inhibitors of topoisomerase, gyrase, and IMPDH. They have demonstrated anticancer activity in vitro and also possess immunosuppressive properties (Hradil et al., 2009). Similarly, certain 4-hydroxy-2(1H)-quinolinone derivatives have been identified as potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase, suggesting their potential in antiviral therapies (Tedesco et al., 2006).
Synthesis and Chemical Properties
Advancements in the synthesis of 1-Hydroxy-2(1H)-quinolinone derivatives have been a significant area of research. For example, a method for the highly efficient synthesis of 6-Hydroxy-2(1H)-quinolinone has been developed, which reduces the synthesis time significantly (Hong, 2006). Additionally, novel methods for synthesizing zwitterionic 4-hydroxy-2(1H)-quinolinone derivatives have been explored, which have potential applications in various chemical processes (Zhang et al., 2008).
Safety And Hazards
The safety and hazards of 1-Hydroxy-2(1H)-quinolinone are not explicitly mentioned in the available literature. However, similar compounds such as Zinc Pyrithione have been studied, and they are known to be toxic by ingestion and can cause skin and eye irritation8.
Direcciones Futuras
The future directions of research on 1-Hydroxy-2(1H)-quinolinone are not explicitly mentioned in the available literature. However, similar compounds such as 1-hydroxy-2-methylquinolin-4(1H)-ones have been identified as potent Cyt-bd inhibitors, suggesting potential applications in the field of medicine9.
Please note that the information provided is based on the available literature and may not be fully applicable to 1-Hydroxy-2(1H)-quinolinone. Further research is needed to confirm these details.
Propiedades
IUPAC Name |
1-hydroxyquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNIRGPPIRJASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206723 | |
| Record name | 1-Hydroxy-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-2(1H)-quinolinone | |
CAS RN |
58-57-1 | |
| Record name | 1-Hydroxy-2(1H)-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Quinolinol 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxy-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXY-2(1H)-QUINOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV5YI415AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)
![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)
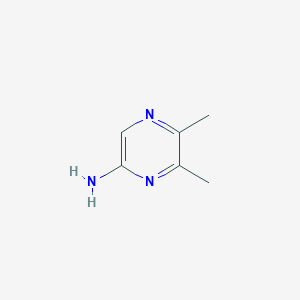
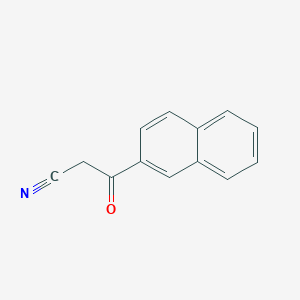

![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)


